molecular formula C65H108O3 B12795238 Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl- CAS No. 64131-28-8

Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-

Cat. No.: B12795238
CAS No.: 64131-28-8
M. Wt: 937.5 g/mol
InChI Key: OQPIHNGDAXSXSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

In industrial settings, 2,4,6-trichlorophenol is produced through a similar chlorination process. The reaction is conducted in large reactors where phenol is continuously fed and chlorinated using chlorine gas. The product is then purified through distillation or crystallization to obtain high-purity 2,4,6-trichlorophenol .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-trichlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity by binding to active sites. This leads to the inhibition of microbial growth and the preservation of materials .

Comparison with Similar Compounds

2,4,6-trichlorophenol is unique due to its specific chlorination pattern. Similar compounds include:

2,4,6-trichlorophenol is distinct in its applications and reactivity due to the specific positions of the chlorine atoms on the phenol ring, which influence its chemical behavior and effectiveness in various applications .

Properties

CAS No.

64131-28-8

Molecular Formula

C65H108O3

Molecular Weight

937.5 g/mol

IUPAC Name

2-[[2-hydroxy-3-[[2-hydroxy-3,5-di(nonyl)phenyl]methyl]-5-nonylphenyl]methyl]-4,6-di(nonyl)phenol

InChI

InChI=1S/C65H108O3/c1-6-11-16-21-26-31-36-41-54-46-57(44-39-34-29-24-19-14-9-4)63(66)59(48-54)52-61-50-56(43-38-33-28-23-18-13-8-3)51-62(65(61)68)53-60-49-55(42-37-32-27-22-17-12-7-2)47-58(64(60)67)45-40-35-30-25-20-15-10-5/h46-51,66-68H,6-45,52-53H2,1-5H3

InChI Key

OQPIHNGDAXSXSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC)O)CCCCCCCCC

Origin of Product

United States

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